

Solubility and stability of O-Methylisourea hydrochloride in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Methylisourea hydrochloride

Cat. No.: B1229473

[Get Quote](#)

O-Methylisourea Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **O-Methylisourea hydrochloride**. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these properties. The tables presented are templates for recording and comparing experimental findings.

Chemical Properties

Property	Value	Reference
Chemical Name	2-Methylisourea hydrochloride	[1]
Synonyms	O-Methylisourea HCl, 2-Methylpseudourea hydrochloride	[1]
CAS Number	5329-33-9	[1] [2]
Molecular Formula	C ₂ H ₇ CIN ₂ O	[2]
Molecular Weight	110.54 g/mol	[2]
Melting Point	116 °C (decomposes)	[2]
Appearance	Colorless, thick, prismatic needles	
Hygroscopicity	Hygroscopic	

Solubility Profile

O-Methylisourea hydrochloride is known to be soluble in methanol, as it can be crystallized from a boiling solution of this solvent. Its hygroscopic nature suggests good solubility in water. However, precise quantitative solubility data in a range of common laboratory solvents is not extensively documented. The following table provides a template for researchers to record experimentally determined solubility data.

Quantitative Solubility Data (Illustrative Template)

The following table is a template for recording solubility data. The values provided are for illustrative purposes only and should be determined experimentally.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water	25	Data to be determined	Data to be determined
Methanol	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Dimethyl Sulfoxide (DMSO)	25	Data to be determined	Data to be determined
Dimethylformamide (DMF)	25	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined
Acetone	25	Data to be determined	Data to be determined

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of **O-Methylisourea hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- **O-Methylisourea hydrochloride**
- Selected solvents (e.g., water, methanol, ethanol, DMSO)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

- Sample Preparation: Add an excess amount of **O-Methylisourea hydrochloride** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **O-Methylisourea hydrochloride**.
- Calculation: Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The stability of **O-Methylisourea hydrochloride** is a critical parameter, particularly in solution. As a hydrochloride salt of a reactive isourea, it may be susceptible to hydrolysis and other degradation pathways, especially under non-neutral pH conditions or elevated temperatures. Forced degradation studies are essential to understand its intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3][4]

Stability Data Summary (Illustrative Template)

This table is a template for summarizing the results of forced degradation studies. The "Degradation Products" column should be populated with information from analytical techniques such as LC-MS.

Stress Condition	Solvent	Temperature (°C)	Duration	% Degradation	Degradation Products
Hydrolysis					
0.1 M HCl	Water	60	24 h	Data to be determined	Data to be determined
Water (pH 7)	Water	60	24 h	Data to be determined	Data to be determined
0.1 M NaOH	Water	60	24 h	Data to be determined	Data to be determined
Oxidation					
3% H ₂ O ₂	Water/Methanol	25	24 h	Data to be determined	Data to be determined
Thermal					
Solid State	-	80	7 days	Data to be determined	Data to be determined
Solution	Water	60	7 days	Data to be determined	Data to be determined
Photostability					
Solid State	-	25	As per ICH Q1B	Data to be determined	Data to be determined
Solution	Water	25	As per ICH Q1B	Data to be determined	Data to be determined

Experimental Protocol for Stability Indicating HPLC Method Development

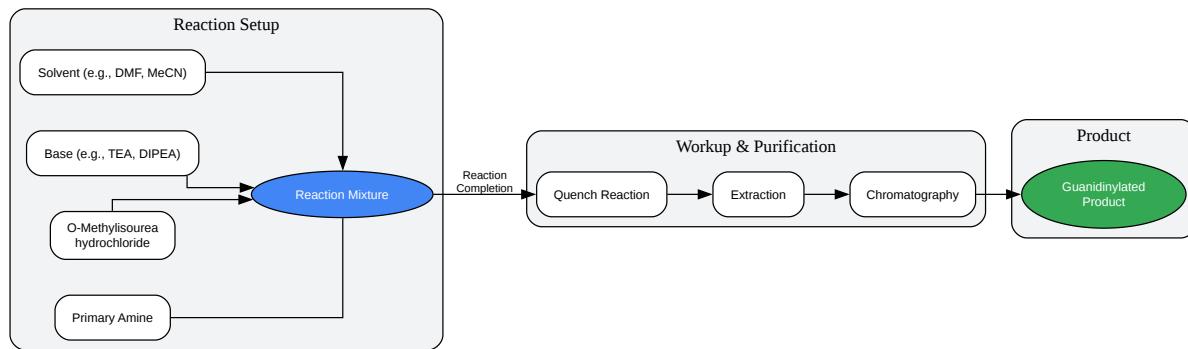
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving **O-Methylisourea hydrochloride** from potential degradation products generated during forced degradation studies.

Materials:

- **O-Methylisourea hydrochloride**
- Forced degradation samples
- HPLC grade solvents (e.g., acetonitrile, methanol)
- HPLC grade water
- Buffers (e.g., phosphate, acetate)
- Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
- HPLC system with a photodiode array (PDA) or UV detector
- HPLC columns (e.g., C18, C8)

Procedure:

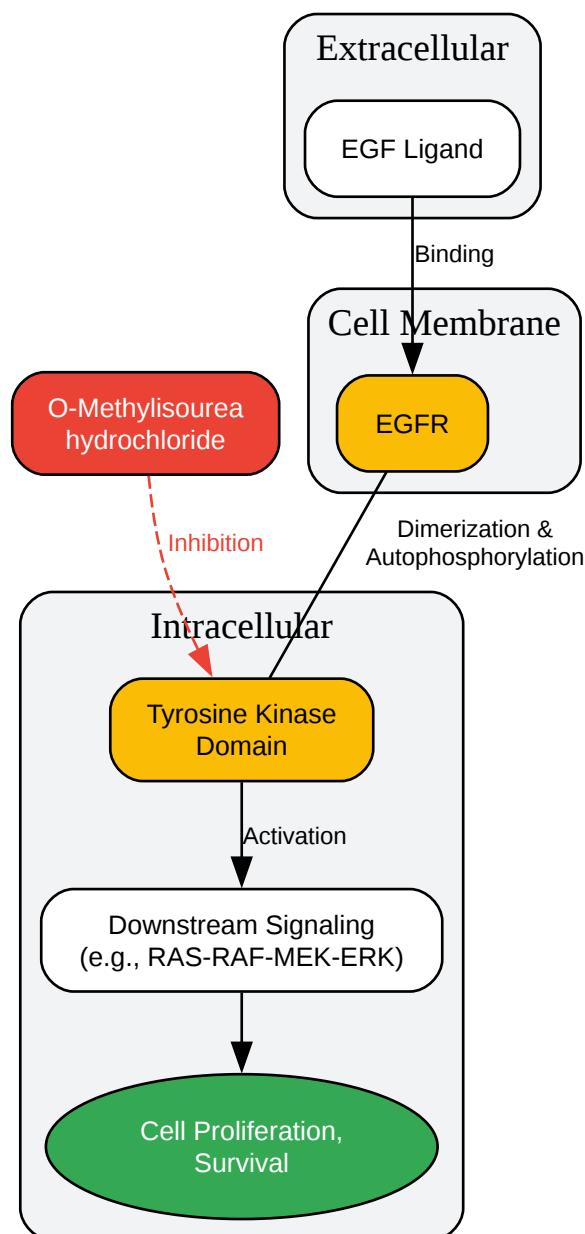

- Initial Method Development:
 - Column Selection: Start with a commonly used reversed-phase column, such as a C18 column.
 - Mobile Phase Selection: A typical starting point is a gradient elution with a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

- Detection Wavelength: Determine the UV absorbance maximum of **O-Methylisourea hydrochloride** using the PDA detector.
- Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies into the HPLC system using the initial method.
- Method Optimization:
 - Examine the chromatograms for the resolution between the parent peak and any degradation product peaks.
 - If co-elution is observed, optimize the mobile phase composition, gradient profile, pH of the aqueous phase, and column temperature to achieve adequate separation.
 - Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities in all stressed samples.
- Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Reaction Pathways and Experimental Workflows

Guanidinylation Reaction Workflow

O-Methylisourea hydrochloride is a common reagent for the guanidinylation of primary amines. The following diagram illustrates a typical workflow for this reaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the guanidinylation of a primary amine.

Simplified EGFR Signaling Pathway Inhibition

O-Methylisourea hydrochloride has been noted as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).^[2] The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of inhibition.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. O-Methylisourea hydrochloride | 5329-33-9 | FM153649 [biosynth.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility and stability of O-Methylisourea hydrochloride in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229473#solubility-and-stability-of-o-methylisourea-hydrochloride-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com